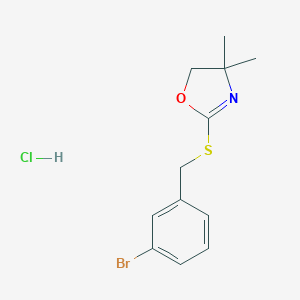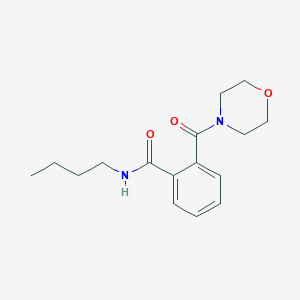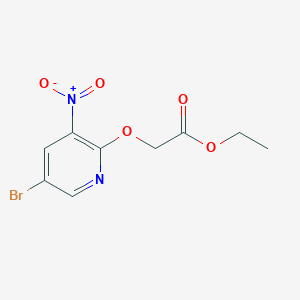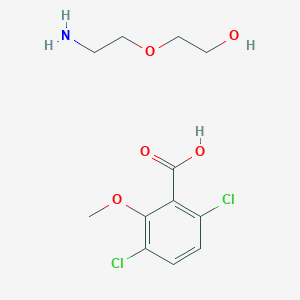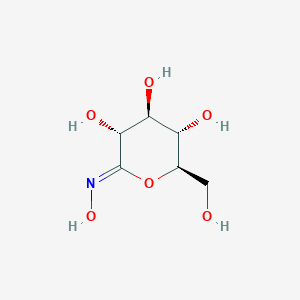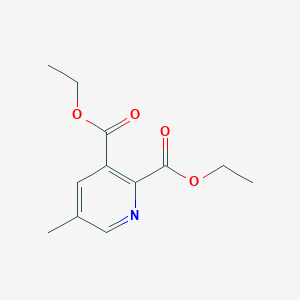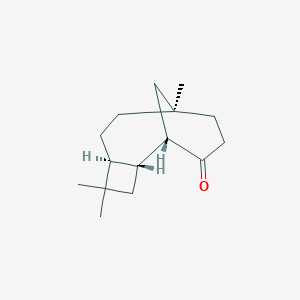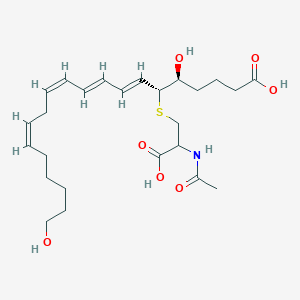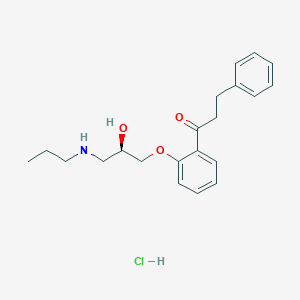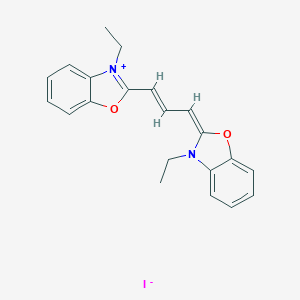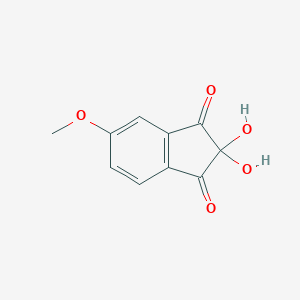
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is a chemical compound with the molecular formula C11H10O5. It is also known as isatin-5-methoxime and has been used in various scientific research applications. In
Mécanisme D'action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to a decrease in the proliferation of cancer cells, making it a potential anticancer agent.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. These effects make it a promising candidate for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it can be toxic in high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to explore its use in the treatment of other diseases, such as bacterial and viral infections. Additionally, research could focus on developing new synthesis methods for the compound to improve its efficiency and yield.
Méthodes De Synthèse
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- involves the reaction of isatin with hydroxylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by a dehydration reaction. This synthesis method has been used in various studies and has been found to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- has been used in various scientific research applications. One of its main uses is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. It has also been investigated for its antibacterial, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
2,2-dihydroxy-5-methoxyindene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11/h2-4,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLGTHYCGMMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147619 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
CAS RN |
106507-42-0 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106507420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

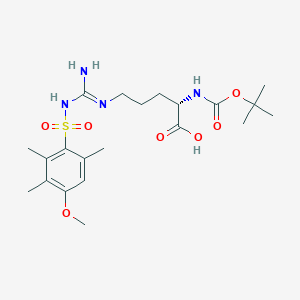
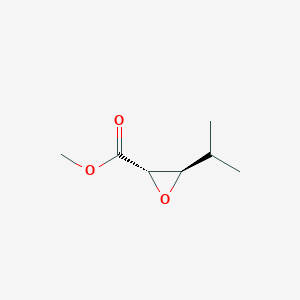
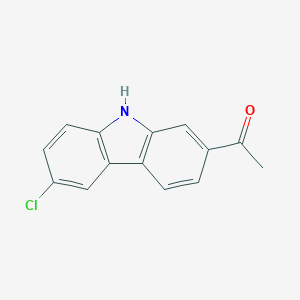
![Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-](/img/structure/B24892.png)
